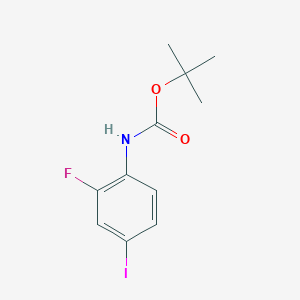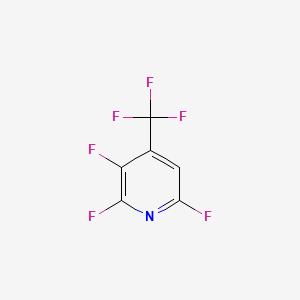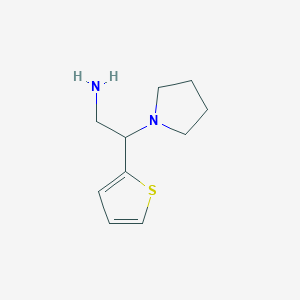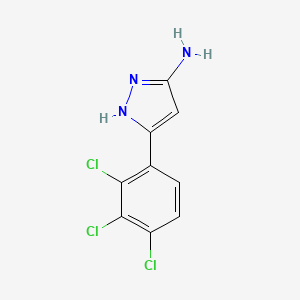![molecular formula C12H12FN3OS B1334307 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol CAS No. 667437-08-3](/img/structure/B1334307.png)
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol" is a derivative of the 1,2,4-triazole class, which is known for its diverse biological activities and applications in pharmaceutical chemistry. Although the specific compound is not directly studied in the provided papers, similar compounds with variations in the substituents attached to the triazole ring have been synthesized and characterized, indicating a broad interest in this class of compounds for their potential biological and chemical properties .
Synthesis Analysis
The synthesis of 1,2,4-triazole derivatives typically involves the cyclization of thiosemicarbazides or the reaction of hydrazine with carbon disulfide to form the triazole ring. For example, the synthesis of 4-allyl-5-pyridin-4-yl-2,4-dihydro-3H-1,2,4-triazole-3-thione was achieved by the reaction of 3-isothiocyanatoprop-1-ene and isonicotinohydrazide, followed by base-catalyzed intramolecular dehydrative cyclization . This method could potentially be adapted for the synthesis of the compound by introducing the appropriate 4-fluorophenoxy substituent at the relevant step.
Molecular Structure Analysis
The molecular structure of 1,2,4-triazole derivatives is often characterized using techniques such as single-crystal X-ray diffraction, IR-NMR spectroscopy, and computational methods like DFT and HF calculations . These studies provide detailed information on the geometry, vibrational frequencies, and chemical shift values, which are crucial for understanding the behavior and reactivity of the compounds. The molecular electrostatic potential (MEP) and frontier molecular orbitals (FMO) are also analyzed to predict the sites of chemical reactivity .
Chemical Reactions Analysis
The reactivity of 1,2,4-triazole derivatives is influenced by the substituents attached to the triazole ring. The presence of allyl groups and other substituents can lead to various chemical reactions, such as S-alkylation, as seen in the synthesis of S-alkyl derivatives of triazole-thiol compounds . The electronic structures and thiol-thione tautomeric equilibrium are also of interest, as they can affect the biological activity and chemical reactivity of these molecules .
Physical and Chemical Properties Analysis
The physical and chemical properties of 1,2,4-triazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The introduction of fluorophenyl groups has been noted to lead to the formation of compounds with new properties, stimulating further research into triazole-3-thiol fluorophenyl derivatives . Theoretical calculations, including DFT, are used to predict these properties and guide the synthesis of new compounds with desired characteristics .
Scientific Research Applications
DNA Methylation Inhibition
4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol derivatives have been investigated for their potential in inhibiting DNA methylation, particularly in the context of cancer. Research indicates that these compounds may have a significant effect on the methylation of cancer DNA, which is a crucial area in cancer treatment and research (Hakobyan et al., 2017).
Corrosion Inhibition
This compound has also been explored as a corrosion inhibitor, particularly for protecting metals like mild steel in acidic environments. Studies using electrochemical impedance spectroscopy and scanning electron microscopy have demonstrated its effectiveness in forming protective films on metal surfaces, thus preventing corrosion (Orhan et al., 2012).
Antimicrobial and Antifungal Effects
Additionally, derivatives of this compound have been studied for their antimicrobial and antifungal properties. This line of research is particularly relevant for the development of new treatments for fungal and microbial infections (Ohloblina et al., 2022).
Fungicidal Activity
The synthesis and evaluation of eugenol-fluorinated triazole derivatives, which include this compound, have shown promising results in terms of fungicidal activity. This area of research holds potential for the development of new fungicides, especially for agricultural applications (Lima et al., 2022).
Anticancer Potential
There's ongoing research into the anticancer potential of these compounds, particularly against breast cancer cells. Some derivatives have shown promising results in terms of cytotoxicity against cancer cells, indicating their potential as leads in cancer treatment (Alam, 2022).
Corrosion Inhibition for Copper
Similar to its use in protecting mild steel, this compound has also been explored as a corrosion inhibitor for copper, especially in saline environments. This research is important for industries where copper is extensively used and is prone to corrosion (Chauhan et al., 2019).
Safety and Hazards
properties
IUPAC Name |
3-[(4-fluorophenoxy)methyl]-4-prop-2-enyl-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12FN3OS/c1-2-7-16-11(14-15-12(16)18)8-17-10-5-3-9(13)4-6-10/h2-6H,1,7-8H2,(H,15,18) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBIRTPPVLYZFHM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C(=NNC1=S)COC2=CC=C(C=C2)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12FN3OS |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10396143 |
Source


|
| Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.31 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
667437-08-3 |
Source


|
| Record name | 4-allyl-5-[(4-fluorophenoxy)methyl]-4H-1,2,4-triazole-3-thiol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10396143 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl chloro[2-(2-fluorophenyl)hydrazinylidene]acetate](/img/structure/B1334226.png)









![3-amino-N,N-diethyl-4-[(2-hydroxyethyl)amino]benzene-1-sulfonamide](/img/structure/B1334252.png)


